molecular formula C19H19ClN6O2S B2477293 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021073-57-3

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No.: B2477293
CAS No.: 1021073-57-3
M. Wt: 430.91
InChI Key: ZQXZXKPQUZSREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a potent and selective ATP-competitive inhibitor of DRAK2 (DAP kinase-Related Apoptosis-Inducing Protein Kinase 2), a serine/threonine kinase belonging to the death-associated protein kinase family. DRAK2 plays a critical role in regulating T-cell receptor (TCR)-mediated signaling and apoptosis , positioning it as a key target for immunological research. Studies utilizing this inhibitor have been instrumental in elucidating the pathways through which DRAK2 modulates T-cell activation and energy , with significant implications for understanding and potentially treating autoimmune disorders such as type 1 diabetes and multiple sclerosis. By selectively inhibiting DRAK2, this compound promotes T-cell activation and overcomes energy, providing a valuable tool for dissecting T-cell signaling cascades. Furthermore, research indicates that DRAK2 inhibition can sensitize cancer cells to apoptosis , expanding its research utility into oncology, particularly in investigating mechanisms of chemoresistance. This inhibitor is therefore a crucial pharmacological probe for advanced investigations in immunology, autoimmune disease modeling, and cancer biology.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c20-15-2-1-3-17(14-15)29(27,28)26-12-10-25(11-13-26)19-5-4-18(23-24-19)22-16-6-8-21-9-7-16/h1-9,14H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZXKPQUZSREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-((3-Chlorophenyl)sulfonyl)piperazine

Key Intermediate Preparation
The piperazine-sulfonamide moiety is synthesized via sulfonylation of piperazine with 3-chlorophenylsulfonyl chloride.

Procedure (,):

  • Dissolve piperazine (10 mmol, 0.86 g) in anhydrous dichloromethane (DCM, 20 mL).
  • Add triethylamine (15 mmol, 2.1 mL) under nitrogen.
  • Slowly add 3-chlorophenylsulfonyl chloride (10 mmol, 2.15 g) in DCM (10 mL) at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with water (10 mL), extract with DCM, dry over Na₂SO₄, and concentrate.
  • Recrystallize from ethanol to yield white crystals (Yield: 85–92%).

Characterization ():

  • Molecular Formula : C₁₀H₁₂ClN₂O₂S
  • ¹H NMR (DMSO-d₆) : δ 7.65–7.58 (m, 2H, ArH), 7.52–7.45 (m, 2H, ArH), 3.20–3.15 (m, 4H, piperazine), 2.85–2.80 (m, 4H, piperazine).

Substitution of 3,6-Dichloropyridazine at the 6-Position

Nucleophilic Aromatic Substitution
The 6-chloro group of 3,6-dichloropyridazine is replaced with 4-((3-chlorophenyl)sulfonyl)piperazine under basic conditions.

Procedure (,):

  • Suspend 3,6-dichloropyridazine (5 mmol, 0.79 g) in dry DMF (15 mL).
  • Add 4-((3-chlorophenyl)sulfonyl)piperazine (5.5 mmol, 1.65 g) and Cs₂CO₃ (15 mmol, 4.89 g).
  • Heat at 80°C for 12 hours under nitrogen.
  • Cool, dilute with water (50 mL), and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-chloropyridazine (Yield: 70–78%).

Characterization ():

  • Molecular Formula : C₁₅H₁₄Cl₂N₄O₂S
  • LC-MS : m/z 397 [M+H]⁺.

Buchwald-Hartwig Amination at the 3-Position

Alternative Synthetic Strategies

One-Pot Sequential Substitution

A tandem substitution approach reduces purification steps (,):

  • React 3,6-dichloropyridazine with 4-((3-chlorophenyl)sulfonyl)piperazine in DMF/Cs₂CO₃ at 80°C for 6 hours.
  • Directly add pyridin-4-ylamine, Pd(OAc)₂, BINAP, and t-BuONa to the mixture.
  • Heat at 100°C for 24 hours (Yield: 55–60%).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Piperazine Sulfonylation : Excess sulfonyl chloride (1.2 equiv.) improves yields but requires careful quenching to avoid byproducts ().
  • Amination Step : Pd₂(dba)₃/Xantphos outperforms Pd(PPh₃)₄ in coupling efficiency ().

Scalability Considerations

  • Solvent Choice : Replacing DMF with toluene in the substitution step reduces toxicity but lowers reaction rates ().
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) enable recycling but require higher temperatures ().

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyridazine rings.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is of interest in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Substituent Position on the Phenyl Ring
  • 6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (): The chlorine is at the ortho position (2-chloro) instead of meta (3-chloro).
  • BI82446 ():
    Lacks a chlorine substituent (benzenesulfonyl instead of 3-chlorophenylsulfonyl), reducing molecular weight (396.47 vs. 428.90) and possibly diminishing halogen-bonding interactions .
Heterocyclic Modifications
  • N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine ():
    Replaces pyridazine with a tetrahydropyrido-pyrimidine core. The methyl group on the sulfonylphenyl may reduce electronegativity compared to chlorine, affecting solubility and receptor interactions .
  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
    Uses a trifluoromethylphenyl group instead of chlorophenylsulfonyl. The CF₃ group increases lipophilicity (logP) and may enhance metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C₁₉H₁₈ClN₆O₂S 428.90 3-chlorophenylsulfonyl, pyridin-4-yl ~2.5
BI82446 C₁₉H₂₀N₆O₂S 396.47 Benzenesulfonyl, pyridin-4-yl ~1.8
Compound C₂₀H₂₀ClN₆O₂S 443.93 2-chlorophenylsulfonyl, 4-methylpyridin-2-yl ~2.7
Compound (CF₃ analog) C₂₅H₃₆F₃N₃O₂ 468.20 3-(trifluoromethyl)phenyl, tetrahydro-2H-pyran-4-yl ~3.2

Biological Activity

The compound 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H17ClN4O2SC_{15}H_{17}ClN_4O_2S with a molecular weight of approximately 364.84 g/mol. The structure features a pyridazinamine core substituted with a piperazine moiety and a chlorophenylsulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₄O₂S
Molecular Weight364.84 g/mol
IUPAC NameThis compound
CAS Number1003043-43-3

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that similar sulfonamide derivatives can inhibit key signaling pathways involved in cancer proliferation. For example, the inhibition of BRAF mutations has been linked to compounds with structural similarities, suggesting that this compound may also exhibit anticancer activity through similar mechanisms .

The proposed mechanism of action involves the inhibition of specific kinases that are often dysregulated in cancers and infectious diseases. The sulfonamide group is known to interact with enzyme active sites, potentially leading to the inhibition of target proteins critical for cell survival and proliferation.

Case Studies

  • Study on Antitubercular Activity : A study synthesized various piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compounds demonstrated low cytotoxicity against human cells, indicating a favorable therapeutic index .
  • Anticancer Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that further exploration of This compound could reveal significant anticancer potential.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

Study ReferenceFindings
Identified potent anti-tubercular agents among piperazine derivatives with IC50 < 2 μM.
Discussed the role of sulfonamide derivatives in inhibiting kinase activity in cancer cells.
Investigated BRAF inhibitors and their structural similarities to the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.